molecular formula C8H11N3O B6633423 N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide

N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide

Cat. No. B6633423
M. Wt: 165.19 g/mol
InChI Key: XSANLPWDZZXTNS-UHFFFAOYSA-N
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Description

N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide, also known as pyrazole propenamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and agriculture.

Mechanism of Action

The mechanism of action of N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide varies depending on its application. In cancer cells, it has been shown to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation. By inhibiting this pathway, N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide can induce apoptosis in cancer cells.
In the context of inflammation, N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is thought to occur through the inhibition of NF-κB signaling, which is a key pathway involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide vary depending on its application. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In the context of inflammation, it can reduce the production of pro-inflammatory cytokines and inhibit NF-κB signaling.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide is its unique chemical structure, which makes it a promising starting point for the synthesis of novel compounds with desired pharmacological properties. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research on N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer and anti-inflammatory agent, as well as its potential for the treatment of other diseases. In drug discovery, research could focus on using N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide as a scaffold for the development of new compounds with desired pharmacological properties. In agriculture, further studies could investigate its potential as a plant growth regulator and its effects on crop yield. Overall, N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide is a promising compound with numerous potential applications in various fields of research.

Synthesis Methods

The synthesis of N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide is typically achieved through a condensation reaction between 1-(1H-pyrazol-4-yl)ethan-1-amine and acryloyl chloride in the presence of a base catalyst such as triethylamine or sodium hydroxide. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate, and the product is purified through column chromatography or recrystallization.

Scientific Research Applications

N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. It has also been studied for its potential as an anti-inflammatory agent, with research suggesting that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In the field of drug discovery, N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide has been investigated as a potential scaffold for the development of new drugs. Its unique chemical structure makes it a promising starting point for the synthesis of novel compounds with desired pharmacological properties.
In agriculture, N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide has been studied for its potential as a plant growth regulator. Research has shown that it can promote root growth and increase crop yield in certain plants.

properties

IUPAC Name

N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-3-8(12)11-6(2)7-4-9-10-5-7/h3-6H,1H2,2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSANLPWDZZXTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNN=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide

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